molecular formula C14H13ClN2O2 B8417937 1-(4-Chlorophenyl)-5-cyclobutyl-pyrazole-4-carboxylic acid

1-(4-Chlorophenyl)-5-cyclobutyl-pyrazole-4-carboxylic acid

Cat. No.: B8417937
M. Wt: 276.72 g/mol
InChI Key: KNPYNIVAODHHIU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-cyclobutyl-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-cyclobutylpyrazole-4-carboxylic acid

InChI

InChI=1S/C14H13ClN2O2/c15-10-4-6-11(7-5-10)17-13(9-2-1-3-9)12(8-16-17)14(18)19/h4-9H,1-3H2,(H,18,19)

InChI Key

KNPYNIVAODHHIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl 1-(4-chlorophenyl)-5-cyclobutyl-pyrazole-4-carboxylate (8.3 g, 28.5 mmol) and lithium hydroxide monohydrate (3.6 g, 85.6 mmol) in MeOH (25 mL), THF (25 mL) and H2O (12 mL) was stirred at 80° C. for 1 h. After cooling to room temperature the mixture was acidified with 1 M aqueous HCl and extracted with EtOAc (400 mL). The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 1-(4-chlorophenyl)-5-cyclobutyl-pyrazole-4-carboxylic acid (6.92 g, 87% yield).
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of methyl 1-(4-chlorophenyl)-5-cyclobutyl-pyrazole-4-carboxylate (8.3 g, 28.5 mmol) and lithium hydroxide monohydrate (3.6 g, 85.6 mmol) in MeOH (25 mL), THF (25 mL), and H2O (12 mL) was stirred at 80° C. for 1 h. After cooling to room temperature the mixture was acidified with 1 M aqueous HCl and extracted with EtOAc (400 mL). The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 1-(4-chlorophenyl)-5-cyclobutyl-pyrazole-4-carboxylic acid (6.92 g, 87% yield).
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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